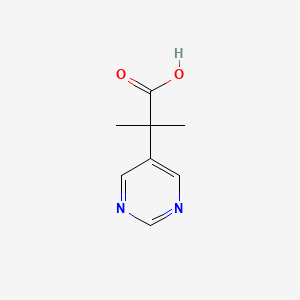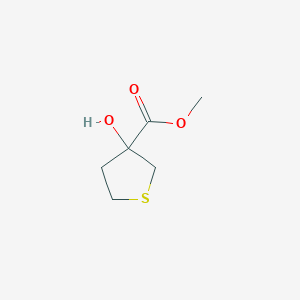
Methyl 3-hydroxythiolane-3-carboxylate
Vue d'ensemble
Description
Methyl 3-hydroxythiolane-3-carboxylate (MHTC) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food science. MHTC is a sulfur-containing heterocyclic compound that belongs to the family of thiolanes. Thiolanes are cyclic compounds that contain a sulfur atom and an ether linkage. MHTC is a colorless liquid that has a strong odor and is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxythiolane-3-carboxylate is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta peptides.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. This compound has also been shown to reduce oxidative stress and improve cognitive function. In insects, this compound has been found to disrupt the normal functioning of the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 3-hydroxythiolane-3-carboxylate is its broad range of potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and insecticidal properties, among others. Another advantage of this compound is its relatively low toxicity. However, there are some limitations to using this compound in lab experiments. One limitation is that this compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Another limitation is that this compound is not readily available commercially, and it must be synthesized in the laboratory.
Orientations Futures
There are several future directions for research on Methyl 3-hydroxythiolane-3-carboxylate. One direction is to further investigate its potential applications in the pharmaceutical industry, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as an insecticide and preservative in the agricultural industry. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing this compound.
Applications De Recherche Scientifique
Methyl 3-hydroxythiolane-3-carboxylate has been studied extensively in the scientific community due to its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been studied as a potential agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
In the agricultural industry, this compound has been shown to have insecticidal properties. It has been found to be effective against several insect species, including the diamondback moth, a major pest of cruciferous crops. This compound has also been studied as a potential agent for the preservation of fruits and vegetables, as it has been shown to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
methyl 3-hydroxythiolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMKIZOOAXYORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



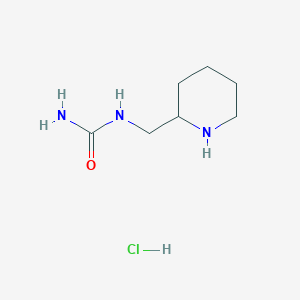
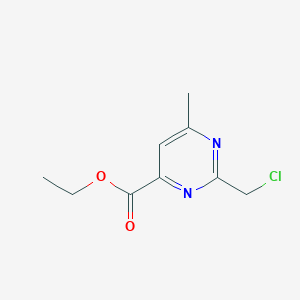
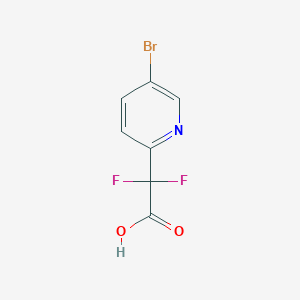
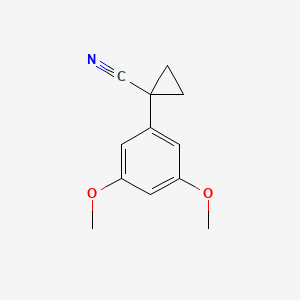


![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
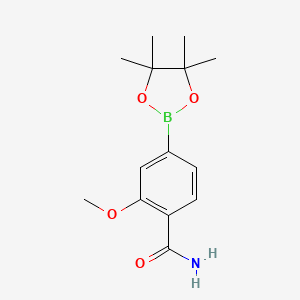
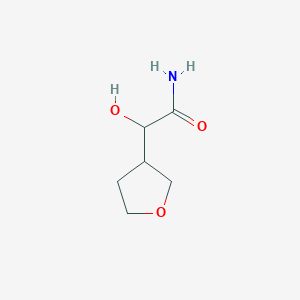

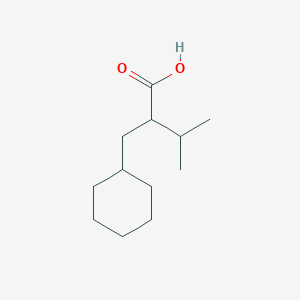
![4-Methyl-1-[2-(pyrrolidin-2-YL)ethyl]piperidine](/img/structure/B3376871.png)
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
